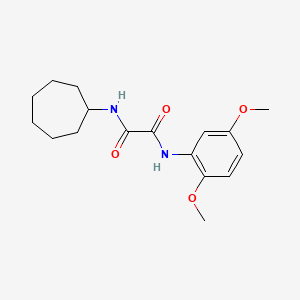![molecular formula C16H24ClNO5 B5089741 N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089741.png)
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate, commonly known as Clenbuterol, is a beta-2 adrenergic receptor agonist that has been widely used in scientific research. It is a sympathomimetic drug that has been shown to have anabolic and lipolytic effects in animals and humans. Clenbuterol is commonly used in the field of sports medicine to enhance athletic performance, but it is also used in scientific research to investigate its mechanism of action and its potential therapeutic applications.
Wirkmechanismus
Clenbuterol acts as a beta-2 adrenergic receptor agonist, binding to and activating these receptors in various tissues. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which activates protein kinase A (PKA) and downstream signaling pathways. The activation of PKA leads to the phosphorylation of various proteins, including enzymes involved in lipolysis and glycogenolysis, leading to the release of free fatty acids and glucose into the bloodstream.
Biochemical and Physiological Effects
Clenbuterol has been shown to have various biochemical and physiological effects in animals and humans. It has been shown to increase muscle protein synthesis, leading to an increase in lean body mass. It has also been shown to increase metabolic rate, leading to an increase in energy expenditure and fat loss. Additionally, Clenbuterol has been shown to have anti-inflammatory effects and to improve respiratory function in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Clenbuterol has several advantages and limitations for lab experiments. Its anabolic and lipolytic effects make it a useful tool for investigating muscle growth and fat loss in animals. However, its effects can vary depending on the species, age, and sex of the animal, and it may not be suitable for all types of experiments. Additionally, Clenbuterol is a controlled substance and must be used in compliance with local regulations.
Zukünftige Richtungen
There are several potential future directions for research on Clenbuterol. One area of interest is its potential therapeutic applications, particularly in the treatment of muscle wasting and respiratory disorders. Additionally, further research is needed to better understand its mechanism of action and its effects on different tissues and organs. Finally, more studies are needed to investigate the safety and efficacy of Clenbuterol in humans, particularly in the context of athletic performance enhancement.
Synthesemethoden
Clenbuterol can be synthesized by reacting 4-amino-3,5-dichlorophenol with 2-(tert-butoxycarbonylamino)ethyl chloroformate, followed by reaction with 1-chlorobutane and oxalic acid. The resulting product is purified by recrystallization to obtain Clenbuterol oxalate.
Wissenschaftliche Forschungsanwendungen
Clenbuterol has been extensively used in scientific research to investigate its mechanism of action and its potential therapeutic applications. It has been shown to have anabolic effects in animals, promoting muscle growth and increasing lean body mass. It has also been shown to have lipolytic effects, promoting fat loss and reducing body fat percentage.
Eigenschaften
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-4-5-6-16-7-8-17-13-9-11(2)14(15)12(3)10-13;3-1(4)2(5)6/h9-10,16H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXUCVHAHUYYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=C(C(=C1)C)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)

![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)
![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)
![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)
![4-(3-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089713.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)